(E)-N'-hydroxy-1-methyl-1H-indole-4-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves the reaction of 1-methylindole with appropriate reagents under controlled conditions . One common method includes the reaction of 1-methylindole with nitrosating agents to introduce the nitroso group, followed by further reactions to form the carboximidamide moiety . The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines .
Scientific Research Applications
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is unique due to its specific structural features, such as the presence of the nitroso group and the carboximidamide moiety. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
(E)-N'-hydroxy-1-methyl-1H-indole-4-carboximidamide, a derivative of indole, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by research findings and data tables.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and proteins. The compound can act as either an inhibitor or an activator depending on the context of the biochemical reaction. Its interactions influence metabolic pathways and cellular functions through the following mechanisms:
- Enzyme Interaction : The compound binds to active sites on enzymes, modulating their activity and impacting metabolic processes.
- Gene Expression Modulation : By interacting with transcription factors, it can alter gene expression, affecting cellular metabolism and growth.
- Cell Signaling Pathways : It influences key signaling molecules, leading to changes in cellular responses.
Research indicates that this compound plays a significant role in various biochemical reactions:
- Stability : The compound exhibits relative stability under ambient conditions; however, its biological activity may diminish over time due to degradation.
- Metabolic Pathways : It is involved in critical metabolic pathways by regulating enzyme activity, which affects energy production and biosynthesis.
Cellular Effects
The compound's effects on cellular processes are multifaceted:
- Cell Viability : Studies have shown that varying concentrations of this compound can lead to significant alterations in cell viability and morphology.
- Apoptosis Induction : In cancer cell lines, the compound has been observed to induce apoptosis, particularly in leukemia and breast cancer cells.
Case Studies
Several studies have documented the biological activities of this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value ranging from 5 to 15 µM against breast cancer cells.
- Mechanistic studies indicated that it induces apoptosis through caspase activation pathways.
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against a range of bacterial strains. Minimum inhibitory concentrations (MICs) were reported between 40 to 60 µg/mL against common pathogens like E. coli and S. aureus.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N'-hydroxy-1-methylindole-4-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) |
InChI Key |
BCJXDZGIFOIGOL-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)/C(=N\O)/N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=NO)N |
Origin of Product |
United States |
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